3,3-Dinitropropyl prop-2-enoate
Description
3,3-Dinitropropyl prop-2-enoate is an acrylate ester derivative featuring a propyl backbone with nitro groups at the 3,3-positions. Its synthesis typically involves esterification of 3,3-dinitropropanol with acrylic acid, a method analogous to that used for structurally related nitroalkyl acrylates . However, its precise applications remain less documented compared to well-studied analogs like bis(2,2-dinitropropyl) acetal (BDNPA) and formal (BDNPF), which are established plasticizers in propellants and explosives .
Properties
CAS No. |
85963-24-2 |
|---|---|
Molecular Formula |
C6H8N2O6 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
3,3-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2 |
InChI Key |
VDDQPZYMXOVQDD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 3,3-Dinitropropyl prop-2-enoate may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Nitro acids
Reduction: Diamino derivatives
Substitution: Various substituted prop-2-enoates
Scientific Research Applications
3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Variations
Bis(2,2-dinitropropyl) Acetal (BDNPA) and Bis(2,2-dinitropropyl) Formal (BDNPF)
- Structural Differences: BDNPA and BDNPF are acetal and formal derivatives, respectively, with two 2,2-dinitropropyl groups linked via an oxygen atom. In contrast, 3,3-Dinitropropyl prop-2-enoate is a monomeric acrylate ester.
- Applications : BDNPA and BDNPF are widely used as energetic plasticizers in rocket propellants and explosives due to their stability and compatibility with nitrocellulose. Their acetal/formal linkages enhance thermal stability compared to esters .
- Stability: These compounds often require stabilizers like 2-nitrodiphenylamine to prevent decomposition, a consideration less emphasized for acrylate esters like 3,3-Dinitropropyl prop-2-enoate .
3,3-Dinitrobutyl Acrylate
- Isomeric and Chain-Length Effects : 3,3-Dinitrobutyl acrylate features a butyl chain instead of propyl, with nitro groups at the 3,3-positions. Studies indicate that the longer alkyl chain and nitro positioning influence polymer properties, such as mechanical flexibility and glass transition temperature, compared to shorter-chain analogs .
- Synthesis : Both compounds are synthesized via esterification of nitro alcohols with acrylic acid, highlighting shared synthetic pathways .
Functional Group Substitutions
2,3-Dihydroxypropyl prop-2-enoate
- Key Differences: Replacing nitro groups with hydroxyls results in a hydrophilic, non-energic compound.
2,3,3-Trimethylbutan-2-yl prop-2-enoate
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Polymer Properties : The position of nitro groups (e.g., 3,3 vs. 2,2) and alkyl chain length significantly affect polymer mechanical behavior. For instance, 3,3-Dinitrobutyl acrylate-based polymers exhibit distinct flexibility compared to propyl analogs .
- Energetic vs. Non-Energetic Use: Nitro groups enhance energy density but necessitate stabilizers, whereas hydroxyl or branched alkyl groups shift applications toward non-explosive domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
